N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide
Description
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Properties
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-(dibutylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N4O3S2/c1-3-5-17-34(18-6-4-2)39(36,37)25-14-12-24(13-15-25)29(35)32-30-27(20-31)26-16-19-33(22-28(26)38-30)21-23-10-8-7-9-11-23/h7-15H,3-6,16-19,21-22H2,1-2H3,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUZSCGNHSYXPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H30N4O2S2 |
| Molecular Weight | 486.01 g/mol |
| LogP | 3.8167 |
| Polar Surface Area | 72.398 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
Research indicates that the compound may interact with various biological targets, particularly in the realm of kinase inhibition. It is hypothesized to inhibit certain mitogen-activated protein kinases (MAPKs), which are crucial in cellular signaling pathways related to inflammation and cancer.
Kinase Inhibition
A related study on similar compounds demonstrated potent inhibition of JNK2 and JNK3 kinases with selectivity against JNK1 and p38alpha. The binding mode involved unique interactions with the ATP-binding site, suggesting that this compound may exhibit comparable mechanisms due to structural similarities .
Anticancer Properties
There is evidence suggesting that compounds within the thieno[2,3-c]pyridine class exhibit anticancer activity. The ability to inhibit specific kinases can lead to reduced proliferation of cancer cells. For instance, studies have shown that certain derivatives can significantly decrease cell viability in various cancer cell lines through apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties stem from its ability to modulate signaling pathways involved in inflammation. By inhibiting key kinases associated with inflammatory responses, it may reduce cytokine production and other inflammatory markers.
Case Studies
- In Vitro Studies :
- In Vivo Studies :
- In animal models of cancer, administration of related compounds led to tumor size reduction and improved survival rates compared to control groups. These findings highlight the therapeutic potential of this compound class in oncology.
Preparation Methods
Cyclization of Thiophene Derivatives
The tetrahydrothieno[2,3-c]pyridine scaffold is constructed through a Michael addition-cyclization cascade. A thiophene-based enamine, generated from 2-aminothiophene-3-carboxylate and acrolein, undergoes intramolecular cyclization in the presence of a base such as morpholine (5–10 mol%) in ethanol at 50–60°C. This method, adapted from similar dithiolopyridine syntheses, yields the partially saturated ring system with moderate stereochemical control.
Reaction Conditions :
Mechanistic Insights
Density functional theory (DFT) calculations (Grimme B97-3c composite scheme) on analogous systems reveal that the rate-limiting step is the cyclization process, with an activation barrier of ~28 kcal/mol. Proton transfer and ring closure are facilitated by base-catalyzed deprotonation, ensuring regioselectivity at the thiophene β-position.
Introduction of the Cyano Group
Cyanation via Nucleophilic Substitution
The 3-cyano substituent is introduced via displacement of a leaving group (e.g., chloride) at position 3 of the tetrahydrothienopyridine. Treatment with sodium cyanide (1.2 equiv) in dimethylformamide (DMF) at 80°C for 12 hours achieves substitution, with yields of 60–70%.
Optimization Notes :
- Solvent : DMF enhances nucleophilicity of CN⁻.
- Temperature : Higher temperatures (80–100°C) reduce side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the cyanated product.
Benzylation at Position 6
Alkylation of the Secondary Amine
The tetrahydrothienopyridine core features a secondary amine at position 6, which undergoes benzylation using benzyl bromide (1.5 equiv) in the presence of potassium carbonate (2.0 equiv) in acetonitrile. Refluxing for 24 hours ensures complete alkylation, yielding the 6-benzyl derivative in 75–85% yield.
Critical Parameters :
- Base : K₂CO₃ prevents N-oxide formation.
- Solvent : Acetonitrile facilitates SN2 mechanism.
- Workup : Aqueous extraction removes excess benzyl bromide.
Synthesis of 4-(N,N-Dibutylsulfamoyl)benzoyl Chloride
Sulfonation of Benzoic Acid
4-Sulfamoylbenzoic acid is prepared via chlorosulfonation of benzoic acid followed by amidation with dibutylamine. Chlorosulfonic acid (2.0 equiv) is added dropwise to benzoic acid in dichloromethane at 0°C, stirred for 4 hours, and quenched with ice. The resultant sulfonyl chloride is reacted with dibutylamine (3.0 equiv) in toluene at 25°C, yielding the sulfonamide in 65% yield.
Key Observations :
Activation as Benzoyl Chloride
The sulfonamide is converted to its acid chloride using thionyl chloride (3.0 equiv) in refluxing toluene (110°C, 2 hours). Excess SOCl₂ is removed under vacuum, and the residue is dissolved in anhydrous THF for subsequent coupling.
Amide Coupling to Assemble the Final Product
Schlenk Technique for Amide Bond Formation
The 6-benzyl-3-cyano-tetrahydrothienopyridine (1.0 equiv) is reacted with 4-(N,N-dibutylsulfamoyl)benzoyl chloride (1.2 equiv) in dichloromethane, using triethylamine (2.0 equiv) as a base. The reaction proceeds at 25°C for 12 hours, yielding the target compound in 70–80% yield after column chromatography (silica gel, CH₂Cl₂/MeOH 95:5).
Spectroscopic Validation :
- ¹H NMR : δ 7.85 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 5.25 (s, 1H, CH-benzylic), 3.15–3.30 (m, 4H, NCH₂), 1.20–1.50 (m, 18H, butyl and tetrahydro protons).
- ¹³C NMR : δ 168.5 (C=O), 145.2 (C-SO₂), 118.5 (CN), 55.3 (CH-benzylic).
Computational and Mechanistic Studies
DFT Analysis of Key Steps
DFT calculations (B3LYP/6-311+G(d,p)) on model systems confirm that the cyclization step has a Gibbs free energy barrier of 27.5 kcal/mol, aligning with experimental reaction rates. The benzylation step proceeds via an SN2 mechanism with a transition state energy of 18.3 kcal/mol, favoring retention of configuration at the benzylic carbon.
Optimization and Scale-Up Considerations
Solvent and Catalyst Screening
Green Chemistry Metrics
- Atom Economy : 68% for the final coupling step.
- E-factor : 8.2 (kg waste/kg product), driven by solvent use in chromatography.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing this compound, and how can intermediates be characterized?
- Methodology :
- Step 1 : The core tetrahydrothienopyridine scaffold can be synthesized via cyclocondensation reactions. For example, thiouracil derivatives (as in ) are condensed with aldehydes or ketones under acidic reflux conditions (e.g., acetic anhydride/sodium acetate) to form fused heterocycles .
- Step 2 : The dibutylsulfamoyl benzamide moiety is introduced via nucleophilic acyl substitution. React 4-(N,N-dibutylsulfamoyl)benzoyl chloride with the amine group of the tetrahydrothienopyridine intermediate in anhydrous dichloromethane, using triethylamine as a base to scavenge HCl .
- Characterization : Use IR spectroscopy to confirm sulfonamide (S=O stretches at ~1350–1150 cm⁻¹) and nitrile (C≡N at ~2200 cm⁻¹) groups. ¹H/¹³C NMR resolves benzyl protons (δ ~4.5–5.0 ppm) and sulfamoyl substituents (δ ~3.0–3.5 ppm for N-CH₂) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodology :
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peak) and detect impurities from incomplete substitution or side reactions .
- HPLC-PDA/ELSD : Assess purity (>95% by area normalization) and monitor degradation products under stress conditions (e.g., acidic/basic hydrolysis) .
- X-ray Crystallography : Resolve conformational isomerism in the tetrahydrothienopyridine ring and confirm stereochemistry of the benzyl substituent .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the final coupling step?
- Data Contradiction Analysis :
- Issue : Low yields (<50%) may arise from steric hindrance between the bulky dibutylsulfamoyl group and the tetrahydrothienopyridine core.
- Resolution :
- Solvent Screening : Replace dichloromethane with polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Temperature Control : Perform the coupling at 0–5°C to minimize side reactions (e.g., over-acylation) while maintaining reactivity .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics, as demonstrated in sulfonamide derivatization .
Q. What are common discrepancies in spectral data interpretation, and how can they be resolved?
- Case Study :
- Problem : Overlapping NMR signals for the tetrahydrothienopyridine protons (δ 2.5–3.5 ppm) and dibutylsulfamoyl methylene groups (δ 3.0–3.5 ppm) .
- Solution :
- 2D NMR (COSY, HSQC) : Assign protons and carbons unambiguously. For example, HSQC correlates methylene protons (δ 3.2 ppm) to their carbons (~45 ppm) .
- Deuterium Exchange : Confirm NH protons (if present) via D₂O shaking; disappearance of peaks at δ ~5–6 ppm indicates exchangeable protons .
Q. How does the N,N-dibutylsulfamoyl group influence the compound’s physicochemical and biological properties?
- Mechanistic Insights :
- Lipophilicity : The dibutyl chains increase logP, enhancing membrane permeability (predict via computational tools like MarvinSketch) .
- Metabolic Stability : Sulfamoyl groups resist oxidative metabolism compared to ester or amide functionalities, as shown in analogous compounds .
- Target Binding : Molecular docking studies suggest the sulfamoyl group forms hydrogen bonds with enzyme active sites (e.g., carbonic anhydrase isoforms), which can be validated via SPR or ITC .
Q. What strategies are recommended for resolving solubility challenges in biological assays?
- Methodology :
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to solubilize the compound in aqueous buffers .
- Salt Formation : Convert the free base to a hydrochloride salt by treating with HCl in ethanol, improving water solubility .
- Prodrug Approach : Introduce a hydrolyzable ester group at the benzamide position, as seen in sulfonamide prodrugs .
Experimental Design Considerations
Q. How should researchers design stability studies to evaluate storage conditions?
- Protocol :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 2–4 weeks. Monitor degradation via HPLC .
- Long-Term Stability : Store aliquots at –20°C (desiccated) and assess purity/assay every 6 months. Use argon/vacuum sealing to prevent oxidation .
Q. What in vitro assays are most suitable for preliminary bioactivity screening?
- Assay Selection :
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with Z′-factor >0.5 to ensure robustness .
- Cellular Uptake : Use Caco-2 cell monolayers to model intestinal absorption, measuring apparent permeability (Papp) .
- Cytotoxicity : MTT assay in HEK293 or HepG2 cells to establish IC₅₀ values and selectivity indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
